molecular formula C6H3ClFN3 B14845217 3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile

3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile

Katalognummer: B14845217
Molekulargewicht: 171.56 g/mol
InChI-Schlüssel: QGFYZWBAPGBKQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile: is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of amino, chloro, and fluoro substituents on the pyridine ring, along with a carbonitrile group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3,4-dichloro-5-fluoropyridine with ammonia, followed by the introduction of the carbonitrile group. The reaction conditions typically involve the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base such as potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology and Medicine: Its structural features allow for interactions with biological targets, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and versatility make it suitable for various chemical processes .

Wirkmechanismus

The mechanism of action of 3-Amino-4-chloro-5-fluoropyridine-2-carbonitrile involves its interaction with specific molecular targets. The amino, chloro, and fluoro substituents on the pyridine ring can form hydrogen bonds, halogen bonds, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Eigenschaften

Molekularformel

C6H3ClFN3

Molekulargewicht

171.56 g/mol

IUPAC-Name

3-amino-4-chloro-5-fluoropyridine-2-carbonitrile

InChI

InChI=1S/C6H3ClFN3/c7-5-3(8)2-11-4(1-9)6(5)10/h2H,10H2

InChI-Schlüssel

QGFYZWBAPGBKQU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=N1)C#N)N)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.